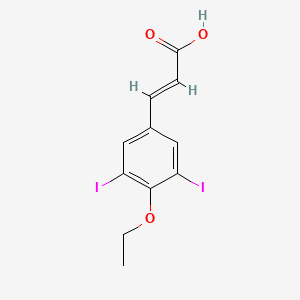

![molecular formula C18H16N2OS B2941903 4-(Naphthalen-1-ylmethylsulfanyl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one CAS No. 898450-32-3](/img/structure/B2941903.png)

4-(Naphthalen-1-ylmethylsulfanyl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Naphthalen-1-ylmethylsulfanyl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one, also known as NMS-P118, is a novel small molecule inhibitor of the protein kinase C (PKC) family of enzymes. PKC enzymes play a crucial role in signal transduction pathways, and their dysregulation has been implicated in various diseases, including cancer, diabetes, and cardiovascular diseases.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has revealed that pyrimidine derivatives, closely related to the specified compound, exhibit significant antimicrobial properties. For instance, the study by Festus Chioma et al. (2018) demonstrated that metal complexes of a pyrimidine-based ligand showed remarkable antimicrobial effects. Similarly, derivatives of pyrimidine, as studied by A. Voskienė et al. (2011), exhibited good antimicrobial activity against various bacteria and fungi. These findings suggest potential applications in developing antimicrobial agents.

Drug Development and Disease Treatment

Pyrimidine derivatives, akin to the compound , have shown potential in drug development and disease treatment. For example, a study by P. Coleman et al. (2004) identified certain pyrimidine compounds as effective for treating osteoporosis. Another research by T. Mohamed et al. (2011) explored pyrimidine derivatives as dual inhibitors for cholinesterase and amyloid-β aggregation, offering potential in Alzheimer's disease treatment.

Chemical Synthesis and Stability Studies

Studies also focus on the chemical synthesis and stability of pyrimidine derivatives. For instance, K. Bhesaniya et al. (2014) examined the dissociation constants and thermodynamic parameters of pyrimidine derivatives, essential for understanding their chemical behavior in various environments.

Cancer Research

In cancer research, pyrimidine derivatives have shown potential as antineoplastic agents. The study by Elizabeth Eldhose et al. (2020) synthesized and evaluated pyrimidine derivatives for their anticancer activity, highlighting their potential use in cancer treatment.

Antioxidant Properties

The antioxidant properties of pyrimidine derivatives have also been explored. Research by N. Taha (2012) focused on the synthesis and antioxidant activity of certain heterocycles derived from pyrimidine, indicating their potential application in combating oxidative stress.

Mécanisme D'action

Target of Action

Compounds with a pyrimidine ring, such as this one, often interact with enzymes or receptors in the cell. For example, some pyrimidine derivatives are known to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides .

Mode of Action

The compound could bind to its target, causing a conformational change that affects the target’s function. This could result in the inhibition or activation of the target, depending on the specific interactions between the compound and its target .

Biochemical Pathways

The affected pathways would depend on the specific target of the compound. For instance, if the target is an enzyme involved in nucleotide synthesis, the compound could affect DNA replication and cell division .

Propriétés

IUPAC Name |

4-(naphthalen-1-ylmethylsulfanyl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c21-18-19-16-10-4-9-15(16)17(20-18)22-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8H,4,9-11H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHJWMVNUBGBKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NC(=O)N=C2SCC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2941824.png)

![4-[(E)-2-cyano-3-oxo-3-(prop-2-enylamino)prop-1-enyl]benzoic acid](/img/structure/B2941830.png)

![8-butyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941832.png)